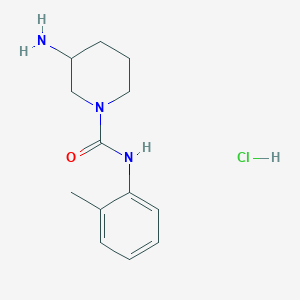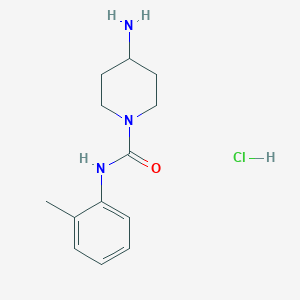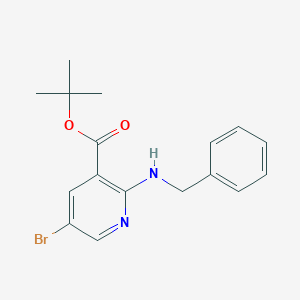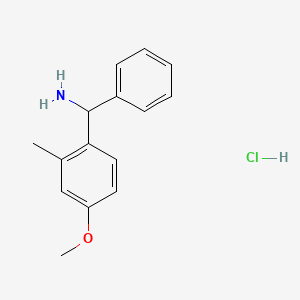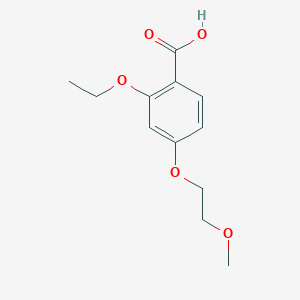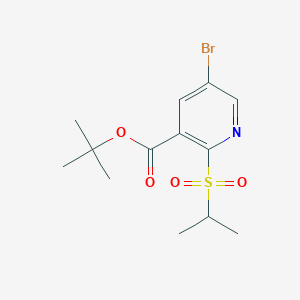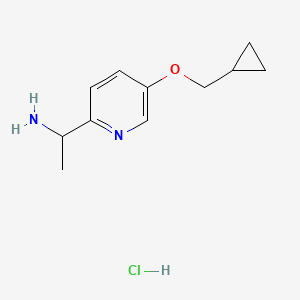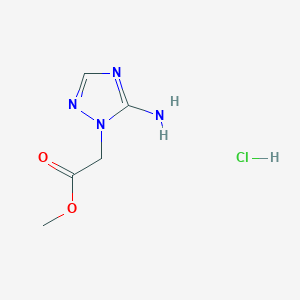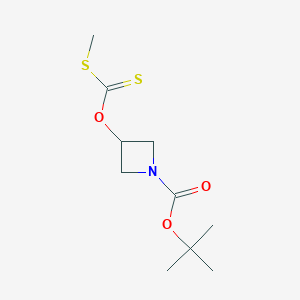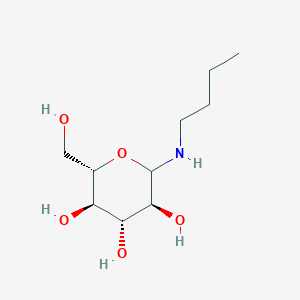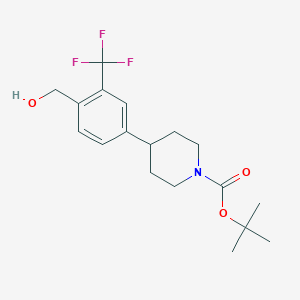![molecular formula C13H15N3O2 B1487019 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1374509-78-0](/img/structure/B1487019.png)
2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Vue d'ensemble
Description
2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, also known as 2-MPDP, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. This compound has been used in a variety of laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Biological Monitoring and Metabolite Analysis
Pirimicarb, a compound structurally similar to 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, has been used in agriculture and fruit growing as an insecticide. The metabolism of pirimicarb in mammals involves the formation of major metabolites such as DDHP, MDHP, and ADHP, which are excreted in urine. These metabolites serve as sensitive and specific parameters for biological monitoring of exposure to pirimicarb (Hardt, Appl, & Angerer, 1999).
Metabolite Profiles and Dosimetry
Studies on heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish, highlight the differences in metabolite profiles and adduct formation between humans and rodents. Despite low dietary exposure, the metabolite and adduct levels in human tissues and blood are generally greater than in rodents administered equivalent doses, indicating a significant bioactivation in humans and a need for more accurate models to represent human response to these compounds (Turteltaub et al., 1999).
Pharmacokinetics and Drug Development
A phase I study on TZT-1027, a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly, has been conducted to assess dose-limiting toxicities and pharmacokinetics. This compound, though structurally different, shares the characteristic of having a complex molecular structure with this compound. The study provides insights into the importance of understanding drug metabolism and effects in the development of new therapeutic agents (de Jonge et al., 2005).
Propriétés
IUPAC Name |
2-(2-methoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-9(2)14-13(16-12(8)17)15-10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOORMYFDKGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




